(3-Amino-5-bromopyridin-2-yl)methanol
Overview
Description
(3-Amino-5-bromopyridin-2-yl)methanol: is a chemical compound with the molecular formula C6H7BrN2O It is a derivative of pyridine, featuring both an amino group and a bromine atom attached to the pyridine ring, along with a hydroxymethyl group
Mechanism of Action
Target of Action
Similar compounds, such as n-(pyridin-2-yl)amides and imidazo[1,2-a]pyridines, have been noted for their significant biological and therapeutic value . These compounds often serve as pharmacophores, interacting with various biological targets to exert their effects .
Mode of Action
It’s known that similar compounds interact with their targets, leading to a cascade of signaling events within the cell. This binding can activate or inhibit the receptor, depending on the specific ligand involved.
Biochemical Pathways
It’s worth noting that similar compounds, such as n-(pyridin-2-yl)amides and imidazo[1,2-a]pyridines, have been associated with various medicinal applications, suggesting they may influence a range of biochemical pathways .
Result of Action
Similar compounds have been noted for their varied medicinal applications, suggesting they may have significant molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of (3-Amino-5-bromopyridin-2-yl)methanol typically begins with commercially available 2-bromopyridine.
Reaction Steps:
Reaction Conditions: These reactions are generally carried out under controlled temperatures and may require catalysts or specific reagents to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to ensure efficient and cost-effective production. Purification steps, such as crystallization or chromatography, are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (3-Amino-5-bromopyridin-2-yl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The bromine atom in this compound can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or aryl halides are employed in substitution reactions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amine or alcohol derivatives.
Substitution: Formation of alkylated or arylated pyridine derivatives.
Scientific Research Applications
Chemistry:
Organic Synthesis: (3-Amino-5-bromopyridin-2-yl)methanol is used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It can serve as a ligand in catalytic reactions, enhancing the efficiency of certain chemical transformations.
Biology and Medicine:
Drug Development: The compound is investigated for its potential as a building block in the synthesis of pharmaceutical agents.
Biological Studies: It is used in the study of enzyme interactions and receptor binding due to its structural features.
Industry:
Material Science: this compound is explored for its potential use in the development of new materials with specific properties.
Agriculture: It may be used in the synthesis of agrochemicals for crop protection.
Comparison with Similar Compounds
2-Amino-5-bromopyridine: Lacks the hydroxymethyl group, making it less versatile in certain reactions.
3-Amino-5-bromopyridine: Similar structure but without the hydroxymethyl group, affecting its reactivity and applications.
5-Bromo-2-hydroxymethylpyridine: Lacks the amino group, which limits its use in biological studies.
Uniqueness: (3-Amino-5-bromopyridin-2-yl)methanol is unique due to the presence of both an amino group and a hydroxymethyl group on the pyridine ring, along with a bromine atom. This combination of functional groups provides a versatile platform for various chemical reactions and applications in different fields.
Properties
IUPAC Name |
(3-amino-5-bromopyridin-2-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O/c7-4-1-5(8)6(3-10)9-2-4/h1-2,10H,3,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGYPEZDWRWAWAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1N)CO)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301291982 | |
Record name | 2-Pyridinemethanol, 3-amino-5-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301291982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1363381-68-3 | |
Record name | 2-Pyridinemethanol, 3-amino-5-bromo- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1363381-68-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Pyridinemethanol, 3-amino-5-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301291982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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